Target Binding Affinity: Idasanutlin (RG7388) vs. RG7112 vs. Nutlin-3a
In a direct binding assay measuring inhibition of the p53-MDM2 interaction, Idasanutlin demonstrates a 3-fold greater potency than its predecessor RG7112 and a 15-fold greater potency than the first-generation inhibitor Nutlin-3a [1].
| Evidence Dimension | Inhibition of p53-MDM2 binding |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | RG7112: IC50 = 18 nM; Nutlin-3a: IC50 = 90 nM |
| Quantified Difference | 3-fold more potent than RG7112; 15-fold more potent than Nutlin-3a |
| Conditions | Cell-free p53-MDM2 binding assay |
Why This Matters
Superior target engagement at lower concentrations, a critical factor for achieving efficacy in cellular and in vivo models while minimizing off-target liabilities.
- [1] Ding Q, Zhang Z, Liu JJ, et al. Discovery of RG7388, a potent and selective p53-MDM2 inhibitor in clinical development. J Med Chem. 2013;56(14):5979-5983. View Source
